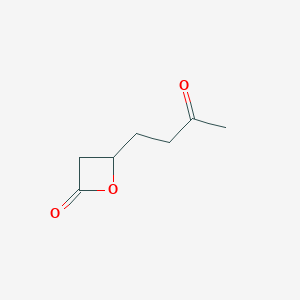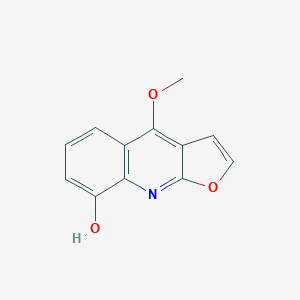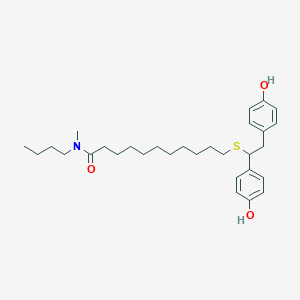
Bmbhtd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bmbhtd is a chemical compound that has been studied extensively in scientific research. It is a synthetic molecule that has shown promising results in various applications, including the synthesis of new materials, drug development, and biological research.
Mécanisme D'action
The mechanism of action of Bmbhtd is not fully understood. However, it is believed to act as a modulator of various biological processes, including protein-protein interactions and enzyme kinetics. Bmbhtd has been shown to bind to specific target proteins, altering their activity and function. This modulation of protein activity can lead to various biological effects, including changes in cell signaling pathways and gene expression.
Effets Biochimiques Et Physiologiques
Bmbhtd has been shown to have various biochemical and physiological effects. In vitro studies have shown that Bmbhtd can inhibit the activity of specific enzymes, including protein kinases and phosphatases. Bmbhtd has also been shown to modulate the activity of various transcription factors, leading to changes in gene expression. In vivo studies have shown that Bmbhtd can induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Bmbhtd in lab experiments include its synthetic accessibility, high purity, and versatility in various applications. Bmbhtd has also been shown to have low toxicity, making it suitable for use in biological research. However, the limitations of using Bmbhtd in lab experiments include its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for the study of Bmbhtd. One potential direction is the development of Bmbhtd-based therapeutics for the treatment of various diseases. Another potential direction is the use of Bmbhtd in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of Bmbhtd and its potential for use in biological research.
Conclusion:
In conclusion, Bmbhtd is a synthetic molecule that has shown promising results in various scientific research applications. Its synthesis method is complex, but its versatility and potential for use in drug development, material science, and biological research make it a valuable tool for scientists. Further studies are needed to fully understand the mechanism of action of Bmbhtd and its potential for use in future research.
Méthodes De Synthèse
Bmbhtd is synthesized using a multistep process that involves the use of various chemical reagents and catalysts. The synthesis begins with the reaction of 2,4-dimethylphenol with 1,3-dibromopropane in the presence of potassium carbonate. The resulting product is then subjected to a series of reactions, including bromination, deprotection, and coupling, to yield the final product.
Applications De Recherche Scientifique
Bmbhtd has been used in various scientific research applications, including drug development, material science, and biological research. In drug development, Bmbhtd has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. In material science, Bmbhtd has been used in the synthesis of new materials, including polymers and nanomaterials. In biological research, Bmbhtd has been used as a tool to study various biological processes, including protein-protein interactions and enzyme kinetics.
Propriétés
Numéro CAS |
155143-02-5 |
|---|---|
Nom du produit |
Bmbhtd |
Formule moléculaire |
C30H45NO3S |
Poids moléculaire |
499.7 g/mol |
Nom IUPAC |
11-[1,2-bis(4-hydroxyphenyl)ethylsulfanyl]-N-butyl-N-methylundecanamide |
InChI |
InChI=1S/C30H45NO3S/c1-3-4-22-31(2)30(34)13-11-9-7-5-6-8-10-12-23-35-29(26-16-20-28(33)21-17-26)24-25-14-18-27(32)19-15-25/h14-21,29,32-33H,3-13,22-24H2,1-2H3 |
Clé InChI |
FOQWMBMXFCBRBN-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)CCCCCCCCCCSC(CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
SMILES canonique |
CCCCN(C)C(=O)CCCCCCCCCCSC(CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Synonymes |
BMBHTD N-butyl-N-methyl-13,14-bis(4'-hydroxyphenyl)-12-thiatetradecanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)


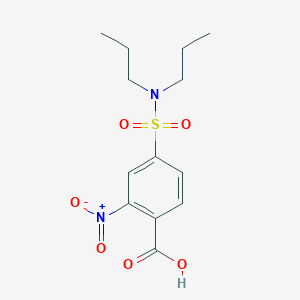
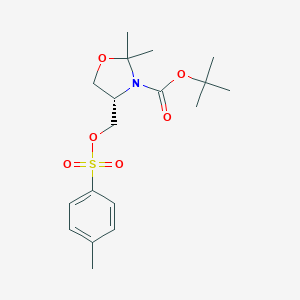
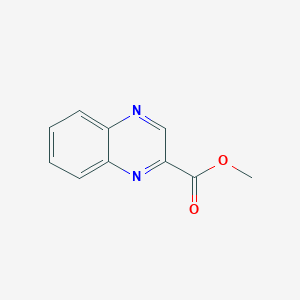
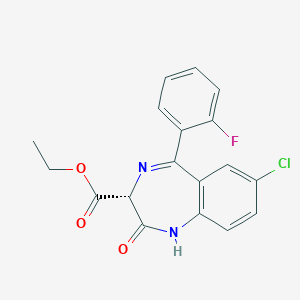
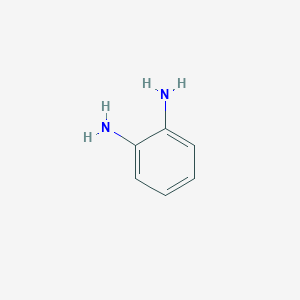
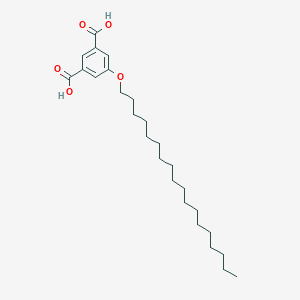
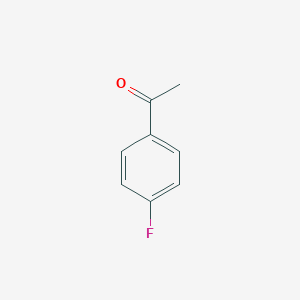
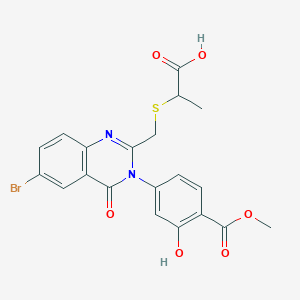
![8-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B120868.png)
